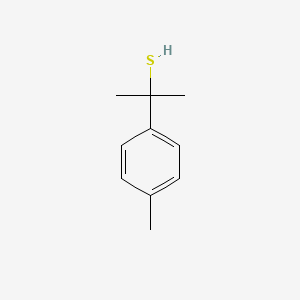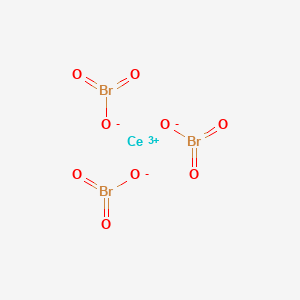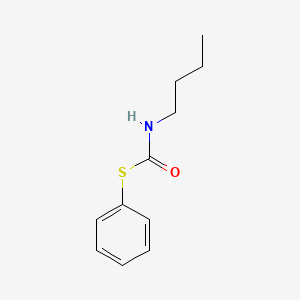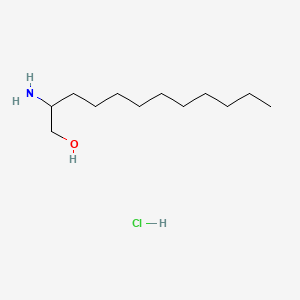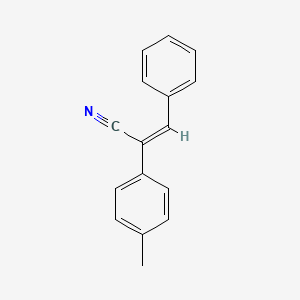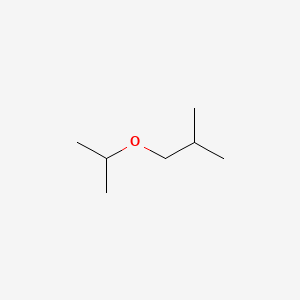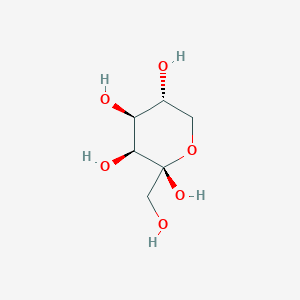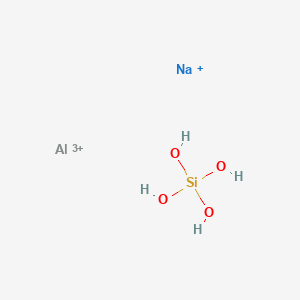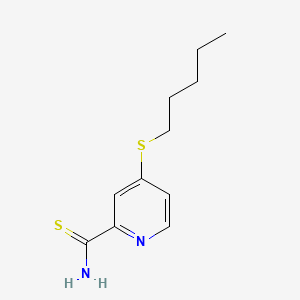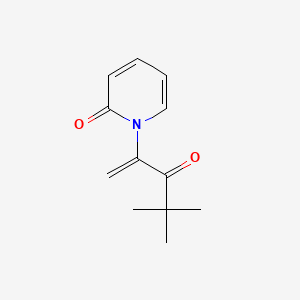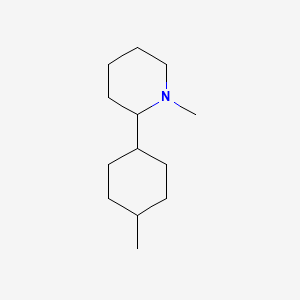
Phenyl 3-amino-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-amino-4-methylbenzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid, where the phenyl group is esterified with 3-amino-4-methylbenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 3-amino-4-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-4-methylbenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Phenyl 3-amino-4-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-amino-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-amino-4-methylbenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
3-amino-4-methylbenzoic acid: The esterification with phenol enhances its solubility and reactivity.
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl ester group instead of a phenyl ester, leading to different physical and chemical properties.
Eigenschaften
CAS-Nummer |
76765-60-1 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
phenyl 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,15H2,1H3 |
InChI-Schlüssel |
FLDBLKUKZWISKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


